N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClN₃O₂S
- Molecular Weight : 237.705 g/mol
- IUPAC Name : this compound
The compound contains a thiazolo-pyridine core and a thiophene carboxamide moiety, which are known to impart various biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties, enzyme inhibition, and potential neuroprotective effects.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that derivatives of thiophene-based compounds showed potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These compounds induced cell cycle arrest and apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4e | MCF-7 | 0.28 | G2/M phase arrest |
4i | HepG2 | 9.6 | Apoptosis via caspase activation |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression:
- Ribonucleotide Reductase Inhibition : Similar thiazolo-pyridine derivatives have shown to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells .
Neuroprotective Effects
Preliminary research suggests that the compound may also possess neuroprotective properties:
- In models of oxidative stress, compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from apoptosis induced by hydrogen peroxide . This suggests potential applications in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : The compound induced significant apoptosis in MCF-7 cells with an IC50 value indicating strong cytotoxicity. Flow cytometry analysis revealed increased sub-G1 populations after treatment, suggesting apoptosis induction.
- In Vivo Studies : Animal models treated with similar thiazolo-pyridine derivatives showed prolonged survival rates when administered at specific dosages, indicating potential therapeutic benefits against tumors .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(thiophene-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-12-2-1-3-13(8-12)20-18(25)23-6-4-14-15(9-23)27-17(21-14)22-16(24)11-5-7-26-10-11/h1-3,5,7-8,10H,4,6,9H2,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQPZZDLZKQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.